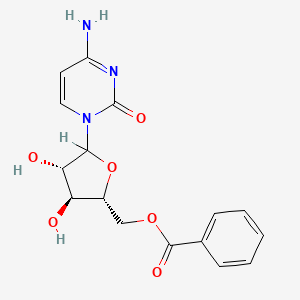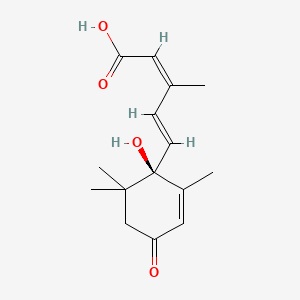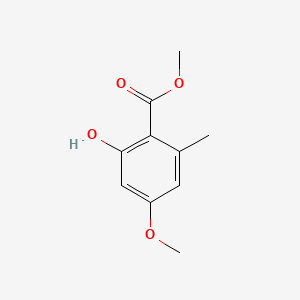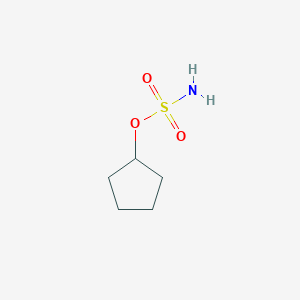
己酸甲酯
描述
3-Methylbutyl hexanoate, also known as Isopentyl hexanoate or Isoamyl caproate, is a fatty acid ester . It is obtained by the formal condensation of the carboxy group of hexanoic acid (caproic acid) with the alcoholic hydroxy group of 3-methylbutan-1-ol (isoamylol) . It has a role as a metabolite and a fragrance . It is functionally related to an isoamylol .
Synthesis Analysis
The synthesis of 3-Methylbutyl hexanoate involves the formal condensation of the carboxy group of hexanoic acid (caproic acid) with the alcoholic hydroxy group of 3-methylbutan-1-ol (isoamylol) . This process is similar to the formation of esters, which are produced by the reaction of acids with alcohols .Molecular Structure Analysis
The molecular formula of 3-Methylbutyl hexanoate is C11H22O2 . The InChI string is InChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3 . The Canonical SMILES is CCCCCC(=O)OCCC©C .Physical And Chemical Properties Analysis
3-Methylbutyl hexanoate is a colorless liquid with low solubility in water . It has a molecular weight of 186.29 g/mol .科学研究应用
C11H22O2 C_{11}H_{22}O_{2} C11H22O2
and a molecular weight of 186.2912 . It has various applications across different fields of scientific research. Below is a comprehensive analysis of its unique applications in six distinct fields:Food Industry
Isopentyl hexanoate is utilized in the food industry for its flavor-enhancing properties. It is a component of aroma-producing yeasts that contribute to the strong aroma of foods, playing a significant role in the modern fermentation industry . The compound is involved in the production of various aromatic esters, which are essential in imparting desirable flavors to food products.
Perfumery
In the perfumery industry, Isopentyl hexanoate is valued for its fruity and floral scent characteristics. It is used as a fragrance ingredient in perfumes, lotions, and hair care products, adding a luxurious sensory experience for consumers . Its pleasant odor is often associated with green apple, pear, and pineapple notes.
Pharmaceuticals
Isopentyl hexanoate finds applications in pharmaceuticals as a synthetic flavoring substance. It is recognized by the FDA and can be used in accordance with good manufacturing practices to produce its intended effect as a flavoring agent . This makes it a valuable compound for enhancing the taste of oral medications.
Agriculture
In agriculture, microbial volatile compounds (MVCs) like Isopentyl hexanoate are promising candidates for managing fungal phytopathogens. They have the ability to constrain phytopathogens, induce resistance, and promote plant growth, thus contributing to increased crop productivity .
Chemical Synthesis
Isopentyl hexanoate plays a role in chemical synthesis, particularly in the production of esters. The synthesis process involves esterification reactions that are thermodynamically controlled, yielding stable ester products . These reactions are crucial in the manufacturing of various chemical compounds.
Environmental Applications
While specific environmental applications of Isopentyl hexanoate were not directly found, esters like it are often involved in natural processes and can be found in many plants. They contribute to the natural aroma of fruits and are released during fermentation processes used in the production of beverages .
安全和危害
属性
IUPAC Name |
3-methylbutyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZRAWFCDHCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062245 | |
| Record name | Hexanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with a fruity odour | |
| Record name | Isoamyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol and fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 80% ethanol (in ethanol) | |
| Record name | Isoamyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858 - 0.863 | |
| Record name | Isoamyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methylbutyl hexanoate | |
CAS RN |
2198-61-0 | |
| Record name | Isoamyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694171CHWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for synthesizing Isoamyl hexanoate?
A1: Isoamyl hexanoate is typically synthesized through the esterification reaction of Hexanoic acid and Isoamyl alcohol. Various catalysts have been explored to enhance the efficiency of this reaction, including:
- Heteropolyacids: These catalysts offer high yields of up to 98.8%. []
- TiO2/SO42- Solid Superacid: This solid superacid catalyst allows for easy separation and reusability. []
- SnCl4·5H2O/C: This catalyst, supported on activated carbon, demonstrates good activity and reusability. []
- Sodium Bisulfate: This readily available catalyst provides high yields and is easily separated from the reaction mixture. []
- Phosphotungstic Acid: Both in its pure form and supported on activated carbon, phosphotungstic acid demonstrates high catalytic activity. [, ]
- Gallium Sulfate Supported on Silica Gel: This catalyst shows high activity and reusability. []
- Ceric Sulfate: This catalyst can be isolated and reused, promoting sustainable practices. []
- p-Toluene Sulphonic Acid: This catalyst proves superior to traditional sulfuric acid in terms of yield. [, ]
- Magnetic Solid Superacids SO22-4/ZrO2: This magnetic catalyst allows for easy separation and reuse, minimizing waste. []
- Solid Super Acid S2O82-/ZrO2-SnO2: This catalyst exhibits high catalytic activity and minimizes environmental pollution. []
- Nanometer Complex Heteropoly acid (H3PW12O40/SiO2): This catalyst demonstrates high esterification rates. []
- Deep eutectic solvents based on benzyl trimethylammonium chloride: This environmentally friendly catalyst system enables efficient synthesis. []
Q2: What factors influence the yield of Isoamyl hexanoate during synthesis?
A2: Several factors can impact the esterification yield, including:
- Molar ratio of reactants: The ratio of Hexanoic acid to Isoamyl alcohol significantly affects the yield. Studies have shown optimal ratios ranging from 1:1.2 to 1:3. [, , , , ]
- Catalyst loading: The amount of catalyst used directly influences the reaction rate and yield. [, , , , ]
- Reaction time: Sufficient reaction time is crucial to achieve optimal conversion. [, , , , , , , ]
- Reaction temperature: Elevated temperatures generally accelerate the reaction rate. [, ]
- Water removal: As esterification is a reversible reaction, removing water from the reaction mixture can drive the equilibrium towards product formation. [, , , , , ]
Q3: Are there any alternative catalysts for Isoamyl hexanoate synthesis?
A3: While the aforementioned catalysts are commonly used, research explores alternative catalysts like Sodium Dihydrogen Phosphate, highlighting continuous efforts to improve synthesis efficiency and sustainability. []
Q4: What is the significance of Isoamyl hexanoate in the context of aroma?
A4: Isoamyl hexanoate is a significant aroma compound, particularly valued for its contribution to the fruity notes in various fruits and beverages.
- Fruits: It's a key aroma component in plums, contributing to their characteristic fruity profile. []
- Liquors: It plays a crucial role in the aroma profile of Chinese liquors, specifically the "strong-aroma" types. [] Notably, Ethyl hexanoate is a key contributor to the aroma of Yanghe Daqu liquor. []
- Wines: Isoamyl hexanoate contributes to the fruity and floral aroma profile of wines, including Moschofilero wines. [] In blueberry wine, its presence enhances the distinctive fruity character. []
Q5: How do different fermentation methods influence the Isoamyl hexanoate content in beverages?
A5: The choice of yeast and fermentation method can significantly impact the final Isoamyl hexanoate concentration:
- Mulberry wine: The sequential inoculation of Saccharomyces cerevisiae followed by Wickerhamomyces anomalus D1-4 led to a significant increase in the levels of Isoamyl hexanoate, contributing to a strong floral and fruity aroma. []
- Blueberry wine: Co-fermentation of Saccharomyces cerevisiae NCUF309.2 and Candida glabrata NCUF308.1 at a 1:1 ratio significantly increased the content of Isoamyl hexanoate, contributing to the distinctive flavor of the wine. []
- Moschofilero wine: Sequential inoculation using Lachancea thermotolerans LtMM7 followed by Saccharomyces cerevisiae significantly increased the levels of Isoamyl hexanoate, enhancing the fruity character of the wine. []
Q6: How does the presence of Isoamyl hexanoate impact the sensory experience of liquors?
A6: In Chinese soy sauce-aroma type baijiu (SSAB), higher Isoamyl hexanoate levels were associated with higher quality grades of base liquor, indicating its contribution to desirable aroma characteristics. []
Q7: Are there any negative sensory perceptions associated with Isoamyl hexanoate?
A7: While generally considered a pleasant aroma compound, excessive levels of Isoamyl hexanoate, along with other esters, aldehydes, and acids, have been linked to pungency in Baijiu, a Chinese liquor. []
Q8: What are some potential research avenues for Isoamyl hexanoate in the future?
A8: Future research could focus on:
Q9: Are there any safety concerns associated with Isoamyl hexanoate?
A9: While Isoamyl hexanoate is generally recognized as safe for use in food and flavorings, comprehensive toxicological data is limited. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments, which provide valuable information. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[1-[2-(2-chlorophenoxy)ethyl]-2-benzimidazolyl]acetamide](/img/structure/B1218683.png)
![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)




